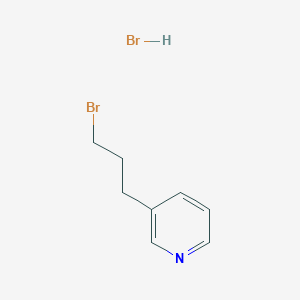






|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][CH2:8][CH2:9]O)[CH:2]=1.[BrH:11]>>[BrH:11].[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][CH2:8][CH2:9][Br:11])[CH:2]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
32.53 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)CCCO
|
|
Name
|
|
|
Quantity
|
176 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
subjected to evaporation again
|
|
Type
|
CUSTOM
|
|
Details
|
The evaporation procedure
|
|
Type
|
ADDITION
|
|
Details
|
treated with charcoal
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
TEMPERATURE
|
|
Details
|
The filtrate is cooled slowly
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Br.N1=CC(=CC=C1)CCCBr
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |